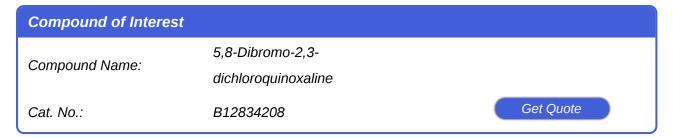


Technical Guide: Spectroscopic Analysis of 5,8-Dibromo-2,3-dichloroquinoxaline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 5,8-**Dibromo-2,3-dichloroquinoxaline**, a key intermediate in various synthetic applications, including materials science and pharmaceutical development. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted data based on established spectroscopic principles and data from analogous structures. It also outlines the standard experimental protocols for obtaining such data.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **5,8-Dibromo-2,3-dichloroquinoxaline**. These predictions are derived from established chemical shift and absorption frequency databases and analysis of structurally related compounds.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 7.8 - 8.2	Singlet	2H	Aromatic Protons (H-6, H-7)



Note: The exact chemical shift will be dependent on the solvent used for analysis.

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)	Assignment
~ 145 - 150	C2, C3
~ 138 - 142	C4a, C8a
~ 130 - 135	C6, C7
~ 120 - 125	C5, C8

Note: The signals for the carbon atoms bearing bromine and chlorine are expected to be in the regions specified. The exact shifts can be confirmed by 2D NMR techniques.

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 1600 - 1450	Medium - Strong	C=C Aromatic stretching
~ 1400 - 1200	Medium	C-N stretching
~ 1100 - 1000	Strong	C-CI stretching
~ 850 - 800	Strong	C-H out-of-plane bending
~ 700 - 550	Strong	C-Br stretching

Table 4: Predicted Mass Spectrometry Data



m/z	Relative Abundance	Assignment
356	High	[M] ⁺ (Molecular Ion)
358	High	[M+2] ⁺
360	High	[M+4] ⁺
362	High	[M+6] ⁺
364	High	[M+8] ⁺
321	Medium	[M-CI] ⁺
277	Medium	[M-Br]+
242	Medium	[M-Br-Cl] ⁺

Note: The isotopic pattern for two bromine and two chlorine atoms will be highly characteristic, showing a cluster of peaks for the molecular ion.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for **5,8-Dibromo-2,3-dichloroquinoxaline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
 - Process the data with Fourier transformation, phase correction, and baseline correction.



- ¹³C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
 - Process the data similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
 - ATR: Place a small amount of the solid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- · Acquisition:
 - Record a background spectrum of the empty sample compartment or the clean ATR crystal.
 - Record the sample spectrum over a range of 4000-400 cm⁻¹.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample (~0.1 mg/mL) in a suitable volatile solvent (e.g., acetonitrile, methanol).
- Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for highresolution mass data, or Electron Impact (EI) for fragmentation analysis.



- · Acquisition:
 - Infuse the sample solution into the ion source.
 - Acquire the mass spectrum in the positive ion mode over a relevant m/z range (e.g., 50-500).
 - For fragmentation studies (MS/MS), select the molecular ion peak and subject it to collision-induced dissociation (CID).

Visualizations

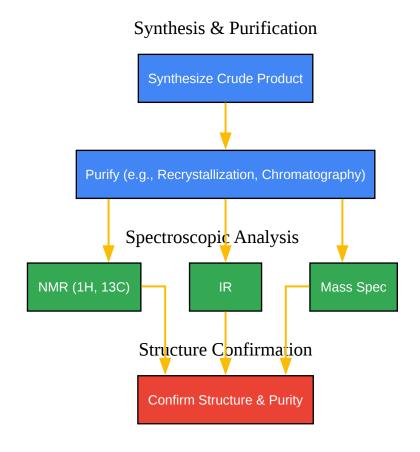
The following diagrams illustrate a plausible synthetic pathway for **5,8-Dibromo-2,3-dichloroquinoxaline** and a general workflow for its spectroscopic characterization.



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Caption: Plausible synthetic route to **5,8-Dibromo-2,3-dichloroquinoxaline**.





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Caption: General workflow for spectroscopic characterization of a synthesized compound.

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